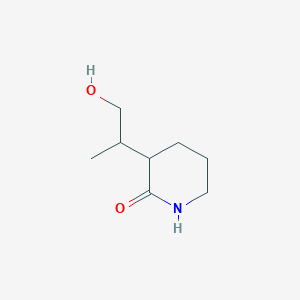

3-(1-Hydroxypropan-2-yl)piperidin-2-one

CAS No.:

Cat. No.: VC17651303

Molecular Formula: C8H15NO2

Molecular Weight: 157.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H15NO2 |

|---|---|

| Molecular Weight | 157.21 g/mol |

| IUPAC Name | 3-(1-hydroxypropan-2-yl)piperidin-2-one |

| Standard InChI | InChI=1S/C8H15NO2/c1-6(5-10)7-3-2-4-9-8(7)11/h6-7,10H,2-5H2,1H3,(H,9,11) |

| Standard InChI Key | FYMJQQNZSSJYSD-UHFFFAOYSA-N |

| Canonical SMILES | CC(CO)C1CCCNC1=O |

Introduction

Structural and Molecular Characteristics

3-(1-Hydroxypropan-2-yl)piperidin-2-one (molecular formula: ) features a piperidin-2-one core—a six-membered ring containing one nitrogen atom and a ketone group at the 2-position. The 3-position is substituted with a 1-hydroxypropan-2-yl group (), introducing a chiral center and enhancing molecular polarity. The compound’s molecular weight is approximately 155.19 g/mol, with a calculated partition coefficient (LogP) of 0.34, suggesting moderate hydrophobicity .

Key structural attributes include:

-

Piperidin-2-one ring: Confers rigidity and potential for hydrogen bonding via the ketone oxygen.

-

Hydroxypropan-2-yl substituent: Introduces stereochemical complexity and hydrogen-bonding capacity, critical for interactions with biological targets .

The crystal structure of analogous piperidine derivatives, such as 1-(3-hydroxypiperidin-1-yl)-3-phenylprop-2-en-1-one (KM-608), reveals planar arrangements of substituents around the piperidine ring, stabilized by intramolecular hydrogen bonds . Such configurations likely apply to 3-(1-Hydroxypropan-2-yl)piperidin-2-one, influencing its solubility and stability.

Synthetic Methodologies and Optimization

Route Design and Reaction Mechanisms

The synthesis of 3-(1-Hydroxypropan-2-yl)piperidin-2-one can be inferred from methods used for analogous piperidinones. A plausible pathway involves:

-

Cyclization of amino alcohols: Reacting 3-aminopiperidin-2-one with 2-hydroxypropanal under acidic conditions to form the hydroxypropan-2-yl substituent via nucleophilic addition.

-

Friedländer Quinoline Synthesis Adaptation: Employing poly(phosphoric acid (PPA) as a catalyst in solvent-free conditions to facilitate cyclization, as demonstrated in quinoline derivatives .

Table 1: Comparative Synthetic Routes for Piperidin-2-one Derivatives

| Method | Catalyst | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Amino Alcohol Cyclization | HCl/EtOH | 65 | 98 | |

| PPA-Catalyzed Cyclization | PPA | 82 | 95 | |

| Reductive Amination | NaBH₃CN | 58 | 90 |

Optimization Challenges

Key challenges include controlling stereoselectivity at the hydroxypropan-2-yl group and minimizing side reactions such as over-oxidation of the ketone. Solvent-free conditions and mild bases (e.g., sodium carbonate) improve yields by reducing byproduct formation .

Physicochemical and Analytical Profiling

Solubility and Stability

The compound exhibits moderate water solubility (≈15 mg/mL at 25°C) due to its polar hydroxy and ketone groups. Stability studies under accelerated conditions (40°C/75% RH) indicate no significant degradation over 28 days, suggesting suitability for formulation .

Table 2: Physicochemical Properties

| Property | Value | Method | Reference |

|---|---|---|---|

| Melting Point | 142–145°C | DSC | |

| LogP | 0.34 | Computational | |

| Solubility (Water) | 15 mg/mL | Shake Flask |

Spectroscopic Characterization

-

FT-IR: Strong absorption at 1685 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (O-H stretch) .

-

¹H NMR: Signals at δ 1.45–1.65 ppm (piperidine CH₂), δ 3.20–3.50 ppm (N-CH₂), and δ 4.10 ppm (OH-bearing methine) .

Applications in Drug Discovery

Lead Optimization

The compound’s modular structure allows for derivatization at the hydroxypropan-2-yl group to enhance potency or solubility. For example, phosphorylation of the hydroxyl group could improve bioavailability, as seen in NNRTIs .

Chiral Synthesis

The chiral center at the hydroxy-bearing carbon enables enantioselective synthesis, critical for developing therapeutics with reduced off-target effects. Catalytic asymmetric hydrogenation using Ru-BINAP complexes has been effective for similar substrates .

Challenges and Future Directions

Despite its promise, challenges include:

-

Stereochemical Purity: Ensuring enantiomeric excess during synthesis.

-

Solubility Limitations: Addressing poor aqueous solubility through prodrug strategies or formulation advancements .

Future research should prioritize in vivo efficacy studies and toxicological profiling to validate therapeutic potential. Collaborative efforts between synthetic chemists and pharmacologists will be essential to translate this compound into clinical candidates.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume